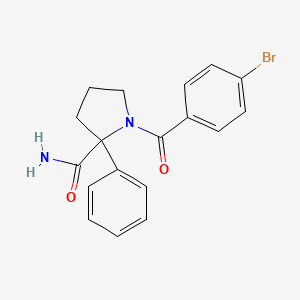

1-(4-bromobenzoyl)-2-phenylprolinamide

Description

Properties

IUPAC Name |

1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c19-15-9-7-13(8-10-15)16(22)21-12-4-11-18(21,17(20)23)14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLAZNAPCAQLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features of 1-(4-bromobenzoyl)-2-phenylprolinamide and Analogues

| Compound Name | Core Structure | Functional Groups | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | Pyrrolidine-2-carboxamide | 4-Bromobenzoyl, phenyl, carboxamide | 387.25 g/mol | HIV-1 NNRTI candidate; chiral center | |

| 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea | Urea derivative | 4-Bromobenzoyl, dicyclohexylurea | 463.34 g/mol | Studied for electronic/NLO properties | |

| CID 9633055 | Naphthyl benzoate | 4-Bromobenzoyl, carbohydrazonoyl, 2-chlorobenzoate | 510.3 g/mol | Chelation potential; no reported bioactivity | |

| 1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | Diazaspiro compound | 4-Bromobenzoyl, dichlorophenyl, thione | 510.3 g/mol | Undisclosed biological activity |

Key Observations :

Backbone Diversity : Unlike urea () or diazaspiro () derivatives, this compound leverages a proline scaffold, enhancing conformational rigidity and hydrogen-bonding capacity .

Electronic Effects : The 4-bromobenzoyl group in all compounds contributes to strong electron-withdrawing effects, but the prolinamide derivative exhibits distinct NMR chemical shifts (e.g., 1H-NMR δ 7.65–7.25 ppm for aromatic protons) compared to urea analogues (δ 8.2–6.8 ppm) .

Key Observations :

Refinement Methods : Prolinamide’s structure was refined using SHELXTL (Bruker AXS), a widely trusted tool for small-molecule crystallography , whereas benzimidazole derivatives (–5) used SHELXL-97, emphasizing robustness in handling complex hydrogen-bonding networks .

Racemic vs. Achiral Crystallization : Prolinamide’s racemic mixture forms centrosymmetric crystals (space group P21/c), while benzimidazole derivatives adopt lower-symmetry systems (P-1) due to asymmetric ligand coordination .

Key Observations :

Bioactivity Specificity : Prolinamide’s NNRTI activity is unique among bromobenzoyl derivatives, likely due to its hydrogen-bonding carboxamide group and chiral center .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-bromobenzoyl)-2-phenylprolinamide?

Methodological Answer:

The synthesis typically involves coupling 4-bromobenzoyl chloride with 2-phenylprolinamide under anhydrous conditions. Key steps include:

- Step 1 : Activate 2-phenylprolinamide using a base (e.g., triethylamine) in dry dichloromethane.

- Step 2 : Slowly add 4-bromobenzoyl chloride at 0–5°C to minimize side reactions.

- Step 3 : Stir under nitrogen for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization : Reaction yields improve with molecular sieves to absorb moisture and prevent hydrolysis of the acyl chloride .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the bromobenzoyl group (aromatic protons at δ 7.4–7.8 ppm) and prolinamide backbone (amide NH at δ 6.5–7.0 ppm, cyclohexane protons at δ 1.5–2.5 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~428–430 Da, accounting for bromine isotopes).

- IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzoyl C=O at ~1700 cm⁻¹) .

Basic: How to design initial biological activity assays for this compound?

Methodological Answer:

- Antimicrobial Screening :

- Use microdilution assays (e.g., broth dilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Determine minimum inhibitory concentrations (MICs) with 96-well plates and resazurin as a viability indicator.

- Cytotoxicity Testing :

- Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Software Tools : Use SHELXL (via Olex2 or SHELXTL) for refinement. Address issues like:

- Disordered Atoms : Apply PART and SUMP instructions to model split positions.

- Twinning : Test for twinning using Hooft parameters or ROTAX (for rotational twins).

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .

Advanced: How to analyze structure-activity relationships (SAR) for bromobenzoyl derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) on the benzoyl ring. Compare bioactivity trends.

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize compounds with ΔG < -8 kcal/mol.

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (bromobenzoyl ring) .

Advanced: How to address inconsistent biological activity data across studies?

Methodological Answer:

- Purity Analysis : Perform HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.

- Stereochemical Confirmation : Re-examine chiral centers via X-ray crystallography or chiral HPLC (e.g., Chiralpak IA column).

- Solubility Optimization : Test in DMSO/PBS mixtures and use dynamic light scattering (DLS) to assess aggregation, which may mask activity .

Advanced: What strategies mitigate low yield in multi-step syntheses?

Methodological Answer:

- Intermediate Trapping : Use in-situ FTIR to monitor reaction progress (e.g., disappearance of acyl chloride C=O at 1800 cm⁻¹).

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally).

- Flow Chemistry : Improve reproducibility for scale-up (e.g., Syrris AFRICA system with residence time <10 minutes) .

Advanced: How to validate computational predictions of metabolic stability?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to calculate IC₅₀ values.

- Cross-Species Correlation : Compare in silico (e.g., MetaSite) and in vitro t₁/₂ values to refine QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.